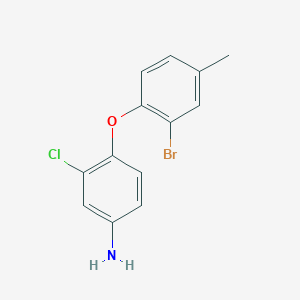
4-(2-Bromo-4-methylphenoxy)-3-chloroaniline
説明
4-(2-Bromo-4-methylphenoxy)-3-chloroaniline is a useful research compound. Its molecular formula is C13H11BrClNO and its molecular weight is 312.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(2-Bromo-4-methylphenoxy)-3-chloroaniline, a compound with the CAS number 1021236-09-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in various fields.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₃BrClN₃O
- Molecular Weight : 316.61 g/mol
Synthesis
The synthesis of this compound involves several steps, typically including:
- Bromination : Introduction of the bromine atom into the aromatic ring.
- Chlorination : Substitution of a chlorine atom at the meta position relative to the amine group.
- Ether Formation : Reaction with phenols to form the ether linkage.
These synthetic routes are optimized for yield and purity, often employing catalysts and specific reaction conditions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that modifications in the phenyl group can enhance antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) indicates that electron-withdrawing groups, such as bromine and chlorine, significantly improve antimicrobial potency.
| Compound | MIC (µM) | Selectivity Index |
|---|---|---|
| This compound | 0.12 | 258 |
| Benzimidazole analogue | 0.040 | 275 |
The mechanism by which this compound exerts its biological effects primarily involves inhibition of bacterial enzymes. The methoxy group in its structure facilitates binding to active sites on enzymes critical for bacterial survival, thereby disrupting metabolic processes .
Case Studies
-
Antibacterial Activity Against Multidrug-Resistant Strains :
A study evaluated the effectiveness of various aniline derivatives, including this compound, against multidrug-resistant Salmonella Typhi. The results revealed a notable reduction in bacterial growth, highlighting its potential as a therapeutic agent . -
Cytotoxicity Assessment :
In vitro cytotoxicity assays demonstrated that while exhibiting antibacterial properties, this compound also showed selective toxicity towards cancer cell lines, indicating potential applications in oncology .
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 4-(2-bromo-4-methylphenoxy)-3-chloroaniline exhibit significant anticancer properties. For instance, compounds that share structural similarities have been shown to inhibit specific cancer cell lines effectively. A study highlighted the importance of substituents in enhancing biological activity against various cancers, including non-small cell lung cancer and breast cancer .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | NSCLC | 0.12 | |
| Compound B | Breast | 0.55 | |
| Compound C | Glioma | 0.040 |
Agrochemical Applications
Fungicides and Herbicides
The compound has been identified as a key intermediate in the synthesis of various agrochemicals, particularly fungicides. Its derivatives play a role in controlling fungal diseases in crops, enhancing agricultural productivity. For example, the synthesis of biphenyl pyrrole fungicides relies on similar brominated anilines, which are effective against pathogens like powdery mildew and rust .
Case Study: Bixafen Synthesis
Bixafen is a broad-spectrum fungicide derived from intermediates like this compound. The synthesis involves multiple steps, including bromination and acetylation processes that improve yield and purity .
Material Science
Polymer Chemistry
In material science, the compound serves as a building block for synthesizing advanced polymers with specific thermal and mechanical properties. Its halogenated structure contributes to enhanced flame retardancy in polymer matrices, making it suitable for applications in automotive and aerospace industries.
Environmental Impact Studies
Research has also focused on the environmental implications of using brominated compounds like this compound. Studies evaluate its persistence in ecosystems and potential bioaccumulation effects, providing insights into safer usage practices in agriculture and industry .
特性
IUPAC Name |
4-(2-bromo-4-methylphenoxy)-3-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO/c1-8-2-4-12(10(14)6-8)17-13-5-3-9(16)7-11(13)15/h2-7H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSONLWWCHIHJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















